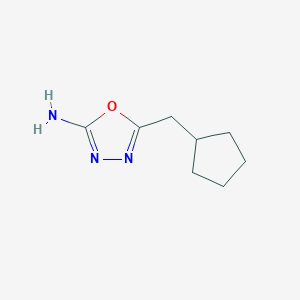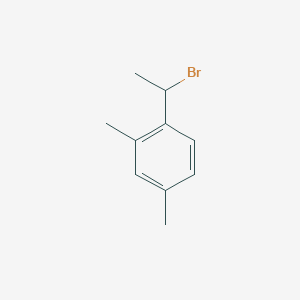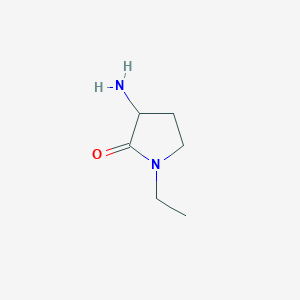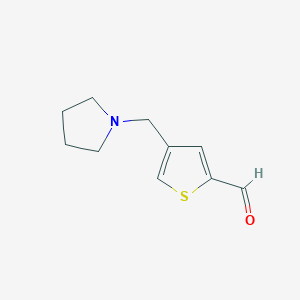
5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is a derivative of the 1,3,4-oxadiazole family, which is a class of five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms in the ring. These structures are known for their diverse biological activities and are considered privileged scaffolds in medicinal chemistry . Although the specific compound 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is not directly mentioned in the provided papers, the general class of 1,3,4-oxadiazoles is well-studied for various pharmacological activities .
Synthesis Analysis
The synthesis of 1,3,4-oxadiazole derivatives typically involves the reaction of hydrazides with various reagents to form the oxadiazole core. For instance, the synthesis of 5-aryl-1,3,4-oxadiazoles can be achieved by reacting hydrazides with isocyanates to form hydrazine-1-carboxamides, followed by cyclization using p-toluenesulfonyl chloride and triethylamine . Another synthetic approach involves the decarboxylative cyclization reaction by photoredox catalysis between α-oxocarboxylic acids and hypervalent iodine(III) reagents . These methods highlight the versatility in synthesizing oxadiazole derivatives.
Molecular Structure Analysis
The molecular structure of 1,3,4-oxadiazoles is characterized by the presence of a five-membered ring containing one oxygen and two nitrogen atoms. This ring structure can act as a bioisostere for carboxylic acid and carboxamide groups, which is significant in drug design . The presence of substituents on the oxadiazole ring, such as aryl or alkyl groups, can significantly influence the compound's biological activity and interaction with biological targets .
Chemical Reactions Analysis
1,3,4-oxadiazoles can undergo various chemical reactions, including acylation, urea formation, and cyclization to form different derivatives with potential biological activities. For example, acylation of amino oxadiazoles with acid chlorides can yield acylated compounds, while reaction with isocyanates can afford urea derivatives . Additionally, cyclization reactions can lead to the formation of thiazolidinones or other heterocyclic structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,3,4-oxadiazole derivatives are influenced by their molecular structure and substituents. These compounds typically exhibit moderate to good yields in their synthesis and can be characterized using techniques such as mass spectrometry, 1H-NMR, and 13C-NMR . The biological activities of these compounds, such as acetylcholinesterase and butyrylcholinesterase inhibition, are often evaluated using spectrophotometric methods, and structure-activity relationships can be identified through these studies .
Aplicaciones Científicas De Investigación
Synthesis and Anticancer Applications
5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine is explored for its synthesis and potential applications in anticancer treatments. For example, Liszkiewicz et al. (2003) describe the synthesis of oxadiazole derivatives and their testing for antiproliferative activity in vitro. One compound, in particular, showed cytotoxic activity against human tumor cell lines, indicating its potential as a synthetic agent for cancer treatment (Liszkiewicz, H., Kowalska, M., Wietrzyk, J., & Opolski, A., 2003).
Similarly, Caneschi et al. (2019) synthesized oxadiazole derivatives and evaluated them for anticancer activity. Their study found that certain 1,3,4-oxadiazole derivatives had cytotoxic effects against mammary carcinoma and colon cancer cells, suggesting their potential as therapeutic agents (Caneschi, W., Enes, K. B., de Mendonça, C. C., Fernandes, F. D. S., Miguel, F. B., Martins, J. D. S., le Hyaric, M., Pinho, R. R., Duarte, L., de Oliveira, M. A. L., Dos Santos, H. D., Lopes, M. P., Dittz, D., Silva, H., & Couri, M. R. C., 2019).
Pharmacological Activities
Aggarwal et al. (2020) reviewed the synthesis of 1,2,4-oxadiazole derivatives, highlighting their wide range of medicinal applications. This includes the potential use of 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine in various therapeutic contexts (Aggarwal, S., Goyal, A., & Kaur, R., 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
5-(cyclopentylmethyl)-1,3,4-oxadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3O/c9-8-11-10-7(12-8)5-6-3-1-2-4-6/h6H,1-5H2,(H2,9,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFCHBJCTQQMHET-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CC2=NN=C(O2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602614 |
Source


|
| Record name | 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |
CAS RN |
1016707-50-8 |
Source


|
| Record name | 5-(Cyclopentylmethyl)-1,3,4-oxadiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![2'-(Benzyloxy)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B1286747.png)
![3-[4-(Benzyloxy)phenyl]benzonitrile](/img/structure/B1286750.png)

